Cas no 1448078-74-7 (2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile)
![2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1448078-74-7x500.png)
2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 2-[[1-(3,4-Dimethylbenzoyl)-4-piperidinyl]oxy]-3-pyridinecarbonitrile
- 2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile
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- インチ: 1S/C20H21N3O2/c1-14-5-6-16(12-15(14)2)20(24)23-10-7-18(8-11-23)25-19-17(13-21)4-3-9-22-19/h3-6,9,12,18H,7-8,10-11H2,1-2H3
- InChIKey: MQRVHRPQMNPABO-UHFFFAOYSA-N
- ほほえんだ: C1(OC2CCN(C(=O)C3=CC=C(C)C(C)=C3)CC2)=NC=CC=C1C#N
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 555.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 0.33±0.22(Predicted)
2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-1688-1mg |
2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1448078-74-7 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6359-1688-75mg |
2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1448078-74-7 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6359-1688-10μmol |
2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1448078-74-7 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6359-1688-20mg |
2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1448078-74-7 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6359-1688-2μmol |
2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1448078-74-7 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6359-1688-5mg |
2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1448078-74-7 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6359-1688-30mg |
2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1448078-74-7 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6359-1688-40mg |
2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1448078-74-7 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6359-1688-100mg |
2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1448078-74-7 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F6359-1688-10mg |
2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile |
1448078-74-7 | 10mg |
$118.5 | 2023-09-09 |
2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrileに関する追加情報
Professional Introduction to Compound with CAS No. 1448078-74-7 and Product Name: 2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile
CAS No. 1448078-74-7 and the product name 2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile represent a compound of significant interest in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in drug discovery and development. The presence of functional groups such as the pyridine-3-carbonitrile moiety and the 3,4-dimethylbenzoyl substituent suggests a versatile chemical entity that could exhibit diverse biological activities.
The pyridine-3-carbonitrile moiety is a well-known pharmacophore in medicinal chemistry, often incorporated into molecules to enhance binding affinity and metabolic stability. Its electron-withdrawing nature can significantly influence the electronic properties of the molecule, making it a valuable component in the design of novel therapeutic agents. In recent years, there has been a growing interest in pyridine-based compounds due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The 3,4-dimethylbenzoyl substituent adds another layer of complexity to the compound's structure. This group is commonly used in medicinal chemistry to modulate lipophilicity and improve pharmacokinetic profiles. The dimethyl substitution at the ortho positions enhances the steric bulk of the benzoyl group, which can influence both the solubility and bioavailability of the compound. Such modifications are often employed to optimize drug-like properties, ensuring that the molecule behaves favorably in preclinical and clinical studies.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive experimental trials. The compound in question has been subjected to virtual screening using various docking algorithms to identify potential binding interactions with biological targets. These studies have suggested that it may interact with enzymes and receptors involved in critical cellular pathways, such as those related to inflammation and cancer progression.
In vitro studies have begun to explore the pharmacological profile of 2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile, focusing on its interaction with relevant biological targets. Initial results indicate that the compound exhibits moderate activity against certain inflammatory markers, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary cytotoxicity assays have shown promising results against several cancer cell lines, indicating that further investigation may uncover its therapeutic potential in oncology.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions, condensation reactions, and functional group transformations. Advanced synthetic techniques such as flow chemistry have been explored to improve scalability and reproducibility. These methods are particularly valuable in pharmaceutical research, where large quantities of high-purity compounds are often required for preclinical testing.
The development of novel drug candidates is a complex process that requires extensive characterization at both the chemical and biological levels. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for confirming the identity and purity of synthetic intermediates and final products. These tools provide critical data for understanding the structural properties of the compound and its behavior under various conditions.
As research progresses, there is growing interest in exploring derivatives of this compound to enhance its pharmacological properties further. Structural modifications can be tailored to improve potency, selectivity, and pharmacokinetic profiles. For instance, replacing or appending different functional groups can alter the compound's solubility, permeability across cell membranes (P-glycoprotein), and metabolic stability (CYP450 enzyme interactions). Such modifications are guided by principles from structure-activity relationship (SAR) studies.
The integration of artificial intelligence (AI) into drug discovery has revolutionized how researchers identify promising candidates from vast chemical libraries. Machine learning algorithms can predict biological activity based on molecular fingerprints derived from spectroscopic data or quantum mechanical calculations. This approach has accelerated the identification of lead compounds for further optimization. In this context,2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile represents an interesting candidate for AI-driven virtual screening campaigns.
Future research directions may include exploring the compound's mechanism of action through detailed biochemical assays. Understanding how it interacts with cellular machinery can provide insights into its therapeutic potential and guide further development efforts. Additionally, preclinical studies involving animal models will be crucial for evaluating its safety profile before human trials can commence.
The impact of this research extends beyond academic curiosity; it holds promise for addressing unmet medical needs by providing new therapeutic options for patients suffering from various diseases. The collaborative efforts between synthetic chemists, computational biologists, and clinicians are essential for translating laboratory discoveries into tangible benefits for society.
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